![molecular formula C10H14O3 B3054727 1-Ethynylcyclohexyl methyl carbonate CAS No. 61699-43-2](/img/structure/B3054727.png)
1-Ethynylcyclohexyl methyl carbonate
Overview
Description
1-Ethynylcyclohexyl methyl carbonate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Ethynylcyclohexyl methyl carbonate is1S/C10H14O3/c1-3-10(13-9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3
. This code provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Ethynylcyclohexyl methyl carbonate is a liquid . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Electrolyte in Lithium and Lithium-Ion Batteries
1-Ethynylcyclohexyl methyl carbonate has been studied for its application in lithium and lithium-ion batteries. A study by Plichta and Behl (2000) discussed an electrolyte consisting of a 1 M solution of lithium hexafluorophosphate in a mixture that includes ethylene carbonate, demonstrating good conductivity and electrochemical stability at temperatures down to -40°C (Plichta & Behl, 2000).
Catalysis and Chemical Reactions
Research by Jin et al. (2016) expanded the range of potential applications for dimethyl carbonate (DMC) in green chemistry. This work included acid-catalyzed reactions of aliphatic alcohols and phenols, indicating potential applications in catalysis and chemical synthesis (Jin et al., 2016).
Co-solvent in Electrochemical Applications
Kim, Cho, and Shin (2013) studied 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), which, like ethylene carbonate, can be used as a co-solvent in lithium-ion batteries. This indicates potential applications of similar compounds in enhancing the performance of electrochemical systems (Kim, Cho, & Shin, 2013).
Polymerization and Material Science
Tezuka, Komatsu, and Haba (2013) investigated the anionic polymerization of cyclic carbonates fused to a cyclohexane ring. Their research provides insights into the polymerization processes involving similar compounds, which could be relevant in developing new polymeric materials (Tezuka, Komatsu, & Haba, 2013).
Electrochemical Characteristics in Energy Storage
Jänes and Lust (2006) explored the electrochemical characteristics of electrical double-layer capacitors (EDLCs) using various organic carbonate and organic ester solvents. This study indicates the relevance of carbonates and esters in optimizing the performance of energy storage devices (Jänes & Lust, 2006).
Reactivity and Stability in Chemical Processes
Denegri and Kronja (2007) investigated the solvolytic reactivity of methyl carbonates, providing valuable insights into their stability and reactivity in various chemical processes, which is crucial for designing and optimizing synthetic routes (Denegri & Kronja, 2007).
Safety and Hazards
The compound is classified under the GHS07 category. It has hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
(1-ethynylcyclohexyl) methyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-10(13-9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYMIANLXOGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CCCCC1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544079 | |
Record name | 1-Ethynylcyclohexyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclohexyl methyl carbonate | |
CAS RN |
61699-43-2 | |
Record name | 1-Ethynylcyclohexyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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